3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde
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Overview
Description
3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with phenyl and fluorophenyl groups, making it a significant molecule in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl bromide with 3-hydroxybenzaldehyde to form an intermediate, which is then subjected to cyclization with phenylhydrazine to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carboxylic acid.
Reduction: 3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde
- 3-{3-[(2-Bromophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde
- 3-{3-[(2-Methylphenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde
Uniqueness
The presence of the fluorophenyl group in 3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This uniqueness can be leveraged in designing compounds with specific biological activities .
Properties
IUPAC Name |
3-[3-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-22-12-5-4-7-18(22)16-28-21-11-6-8-17(13-21)23-19(15-27)14-26(25-23)20-9-2-1-3-10-20/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOVSCGLZZRXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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